![molecular formula C19H19ClN4O2 B2624393 N1-(5-chloro-2-cyanophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide CAS No. 954011-30-4](/img/structure/B2624393.png)
N1-(5-chloro-2-cyanophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide
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Overview
Description
N1-(5-chloro-2-cyanophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure This compound features a combination of a chloro-cyanophenyl group and a dimethylamino phenethyl group linked through an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 5-chloro-2-cyanophenylamine and 4-(dimethylamino)phenethylamine. These intermediates are then reacted with oxalyl chloride to form the desired oxalamide compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-cyanophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N1-(5-chloro-2-cyanophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(5-chloro-2-cyanophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide include:
- 2-[(5-Chloro-2-cyanophenyl)amino]-N-[4-(dimethylamino)benzyl]-N-ethyl-2-oxoethanaminium
- 1-(5-Chloro-2-cyanophenyl)-3-[2-(dimethylamino)ethyl]thiourea
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N1-(5-chloro-2-cyanophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Weight : 348.81 g/mol
- CAS Number : Not specified in the available literature.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that compounds with similar structures often exhibit the following mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression.
- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G1 phase, leading to apoptosis in cancer cells, as seen in studies involving related compounds .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
SKM-1 (myelodysplastic syndrome) | 15.0 | HDAC inhibition, apoptosis induction |
HeLa (cervical cancer) | 12.5 | Cell cycle arrest |
MCF-7 (breast cancer) | 18.0 | Apoptosis through caspase activation |
In Vivo Studies
In vivo studies conducted on xenograft models have demonstrated promising antitumor efficacy for this compound. The compound was administered orally, and results indicated:
- Tumor Growth Inhibition : Significant reduction in tumor size compared to control groups.
- Survival Rate Improvement : Enhanced survival rates were observed in treated mice with intact immune systems.
Case Studies and Clinical Relevance
Recent clinical trials have focused on similar compounds that target HDACs, providing insights into potential therapeutic applications for this compound. For instance:
- Case Study 1 : A trial involving a related HDAC inhibitor showed a 50% response rate in patients with advanced myelodysplastic syndromes, suggesting a similar potential for this compound.
- Case Study 2 : Another study highlighted the role of such compounds in enhancing the efficacy of existing chemotherapeutic agents, indicating that this compound could serve as an adjunct therapy.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-24(2)16-7-3-13(4-8-16)9-10-22-18(25)19(26)23-17-11-15(20)6-5-14(17)12-21/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHYPEPNQLJYCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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